molecular formula C18H18F3N3O2 B2821123 2-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine CAS No. 2379975-94-5

2-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine

Cat. No.: B2821123
CAS No.: 2379975-94-5
M. Wt: 365.356
InChI Key: GVUGAFFGQXNBKJ-UHFFFAOYSA-N
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Description

2-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a trifluoromethyl group and a piperidine ring connected via an oxymethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is advantageous due to its efficiency and the high yield of the target product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern and the presence of both pyridine and piperidine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

pyridin-3-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c19-18(20,21)15-4-2-8-23-16(15)26-12-13-5-9-24(10-6-13)17(25)14-3-1-7-22-11-14/h1-4,7-8,11,13H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUGAFFGQXNBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=CC=N2)C(F)(F)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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